molecular formula C8H11AlO B14733451 Dimethyl(phenoxy)alumane CAS No. 6062-74-4

Dimethyl(phenoxy)alumane

Cat. No.: B14733451
CAS No.: 6062-74-4
M. Wt: 150.15 g/mol
InChI Key: SIWKOPAOOWDWHQ-UHFFFAOYSA-M
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Description

Dimethyl(phenoxy)alumane is an organoaluminum compound with the chemical formula C8H11AlO It is characterized by the presence of two methyl groups and a phenoxy group attached to an aluminum atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl(phenoxy)alumane can be synthesized through the reaction of trimethylaluminum with phenol. The reaction typically occurs under an inert atmosphere to prevent the oxidation of the aluminum compound. The general reaction is as follows: [ \text{Al(CH}_3\text{)}_3 + \text{C}_6\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{OAl(CH}_3\text{)}_2 + \text{CH}_4 ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally involves the use of large-scale reactors under controlled conditions to ensure the purity and yield of the product. The reaction is typically carried out at low temperatures to minimize side reactions and decomposition.

Chemical Reactions Analysis

Types of Reactions: Dimethyl(phenoxy)alumane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

    Reduction: It can be reduced under specific conditions to yield different organoaluminum compounds.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or amines are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Aluminum oxides and phenol derivatives.

    Reduction: Various organoaluminum compounds.

    Substitution: Substituted aluminum compounds with different functional groups.

Scientific Research Applications

Dimethyl(phenoxy)alumane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to modify surface properties and enhance material performance.

Mechanism of Action

The mechanism of action of dimethyl(phenoxy)alumane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

    Trimethylaluminum: Another organoaluminum compound with three methyl groups attached to aluminum.

    Phenoxyacetic acid: Contains a phenoxy group attached to an acetic acid moiety.

    Dimethylaluminum chloride: Features two methyl groups and a chloride attached to aluminum.

Comparison: Dimethyl(phenoxy)alumane is unique due to the presence of both methyl and phenoxy groups, which confer distinct reactivity and properties compared to other organoaluminum compounds

Properties

CAS No.

6062-74-4

Molecular Formula

C8H11AlO

Molecular Weight

150.15 g/mol

IUPAC Name

dimethyl(phenoxy)alumane

InChI

InChI=1S/C6H6O.2CH3.Al/c7-6-4-2-1-3-5-6;;;/h1-5,7H;2*1H3;/q;;;+1/p-1

InChI Key

SIWKOPAOOWDWHQ-UHFFFAOYSA-M

Canonical SMILES

C[Al](C)OC1=CC=CC=C1

Origin of Product

United States

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